2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide
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Overview
Description
2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzimidazole and benzoxazole moiety. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: This can be achieved by reacting ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent like sodium metabisulfite.
Formation of Benzoxazole Core: This involves the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzimidazole and benzoxazole cores are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with high yields and purity. Techniques like continuous flow chemistry and automated synthesis platforms are employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulfite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and benzoxazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Benzoxazole Derivatives: Compounds such as flunoxaprofen and oxaprozin contain the benzoxazole moiety and are used for their anti-inflammatory properties.
Uniqueness
What sets 2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide apart is its dual heterocyclic structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-28-20-10-8-17(12-21(20)29(2)25(28)31)15-26-24(30)18-9-11-22-19(14-18)27-23(32-22)13-16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKRSDWEJUJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OC(=N4)CC5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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